molecular formula C7H6N4O2 B13713703 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13713703
M. Wt: 178.15 g/mol
InChI Key: SCZNSXNPGZHEFB-UHFFFAOYSA-N
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Description

8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of a nitro group at the 6th position and a methyl group at the 8th position imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another method employs the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using catalyst-free and eco-friendly methods. Microwave-mediated synthesis is particularly favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. The compound is highly electrophilic due to the presence of the nitro group, making it reactive towards nucleophiles .

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as indoles and 1,3-dicarbonyl compounds. Reactions are typically carried out under mild conditions without the need for bases .

Major Products: The major products formed from reactions with this compound include stable nucleophilic addition products and new derivatives of 1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine .

Mechanism of Action

The mechanism of action of 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2, and exhibits various other biological activities . The nitro group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • 6,8-Dinitro-[1,2,4]triazolo[1,5-a]pyridine
  • 4,6-Dinitrobenzotriazole
  • 1,2,4-Triazolo[1,5-a]pyrimidine

Comparison: 8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both a nitro group and a methyl group, which impart distinct chemical and biological properties. Compared to its structural isomers, such as 6,8-dinitro-[1,2,4]triazolo[1,5-a]pyridine, it exhibits higher thermal stability and reactivity . The compound’s unique structure makes it a valuable candidate for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

8-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)3-10-7(5)8-4-9-10/h2-4H,1H3

InChI Key

SCZNSXNPGZHEFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC=N2)[N+](=O)[O-]

Origin of Product

United States

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